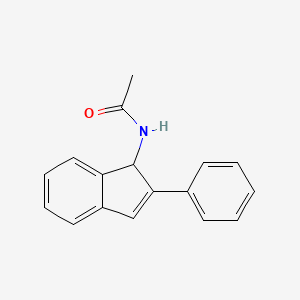![molecular formula C18H26BrN3O3 B2641622 Tert-butyl 4-[[(6-bromopyridine-3-carbonyl)-methylamino]methyl]piperidine-1-carboxylate CAS No. 2402830-59-3](/img/structure/B2641622.png)
Tert-butyl 4-[[(6-bromopyridine-3-carbonyl)-methylamino]methyl]piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Tert-butyl 4-[[(6-bromopyridine-3-carbonyl)-methylamino]methyl]piperidine-1-carboxylate” is a chemical compound with the CAS Number: 2402829-72-3 . It has a molecular weight of 384.27 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H22BrN3O3/c1-16(2,3)23-15(22)20-8-6-12(7-9-20)19-14(21)11-4-5-13(17)18-10-11/h4-5,10,12H,6-9H2,1-3H3,(H,19,21) . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 384.27 . It is a powder at room temperature . For more specific physical and chemical properties such as melting point, boiling point, or solubility, further experimental data would be needed.Scientific Research Applications
Synthesis and Material Science
Synthetic Pathways and Intermediate Applications
One study outlines a synthetic method for tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, highlighting its importance as an intermediate in the synthesis of small molecule anticancer drugs. This compound is synthesized through a series of steps including nucleophilic substitution, oxidation, halogenation, and elimination reactions, achieving a high total yield of 71.4% (Zhang et al., 2018).
Crystal Structure Insights
Another study focuses on the crystal structure of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, providing insights into its molecular packing driven by strong hydrogen bonds. This study reveals the compound's axial orientation of the isobutyl side chain and its implications for further chemical synthesis and applications (Didierjean et al., 2004).
Enantioselective Synthesis
Research on enantioselective synthesis of trans-2,3-piperidinedicarboxylic acid and trans-3,4-piperidinedicarboxylic acid derivatives discusses the synthesis of enantiomerically pure compounds from L-aspartic acid beta-tert-butyl ester and N-Cbz-beta-alanine, respectively. These syntheses involve multiple steps including tribenzylation, alkylation, hydroboration, ozonolysis, and reductive amination, offering pathways to synthesize complex molecules with potential pharmaceutical applications (Xue et al., 2002).
Chemical Synthesis and Mechanistic Insights
Advanced Intermediates for Drug Synthesis
A study on the synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate, a key intermediate of Vandetanib, outlines a three-step synthesis process from piperidin-4-ylmethanol, highlighting the compound's role in the synthesis of kinase inhibitors (Wang et al., 2015).
Mechanistic Studies and Novel Synthesis Approaches
Research on photochemical and thermal synthesis of polypyridine ruthenium(II) complexes containing tert-butyl 4-[[(6-bromopyridine-3-carbonyl)-methylamino]methyl]piperidine-1-carboxylate as a ligand explores the compound's utility in forming complexes with potential applications in catalysis and photophysical studies (Bonnet et al., 2003).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
tert-butyl 4-[[(6-bromopyridine-3-carbonyl)-methylamino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26BrN3O3/c1-18(2,3)25-17(24)22-9-7-13(8-10-22)12-21(4)16(23)14-5-6-15(19)20-11-14/h5-6,11,13H,7-10,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSEKWFPVRKWULJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CN(C)C(=O)C2=CN=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[2-(1,2,4-Triazol-1-ylmethyl)phenyl]methyl]but-2-ynamide](/img/structure/B2641540.png)
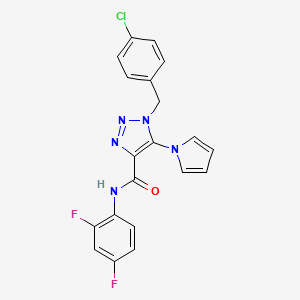

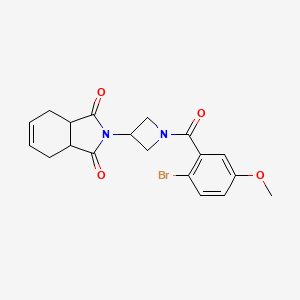
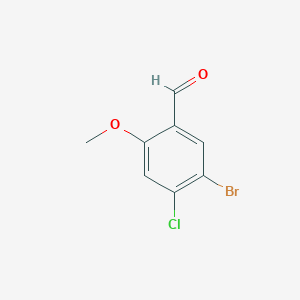

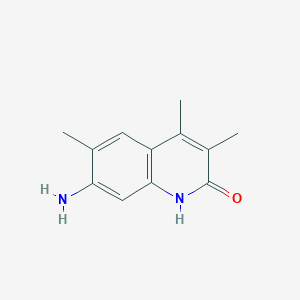

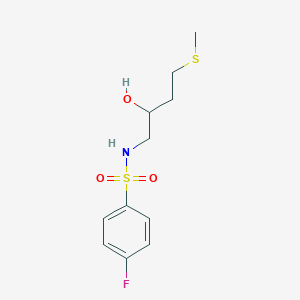
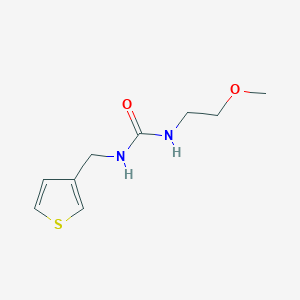
![N-(1'-(thiophen-2-ylmethyl)-[1,4'-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide](/img/structure/B2641555.png)
![2-[6-(5-Chloro-2-methylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2641556.png)
